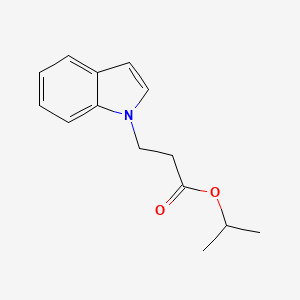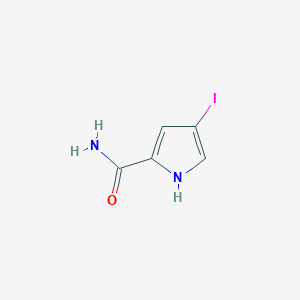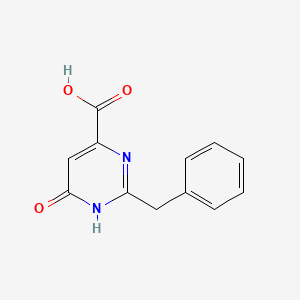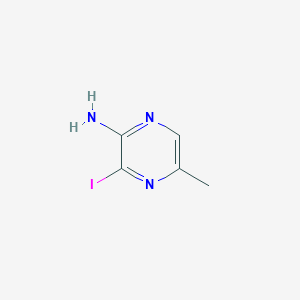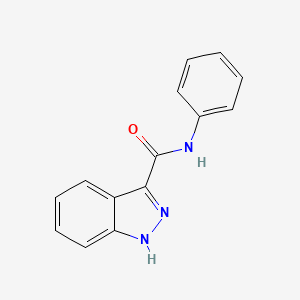![molecular formula C10H10N4O3 B11874870 2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate CAS No. 88062-66-2](/img/structure/B11874870.png)
2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate is a chemical compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and an acetamido group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of a pyrimidine ring, followed by the introduction of the pyrrole moiety through cyclization reactions. The acetamido group is then introduced via acetylation reactions. Industrial production methods often involve optimizing these steps to achieve high yields and purity .
Chemical Reactions Analysis
2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific kinases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate involves its interaction with specific molecular targets. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy. The molecular targets and pathways involved include the PI3K-Akt-mTOR pathway, which is often deregulated in cancer cells .
Comparison with Similar Compounds
2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate can be compared with other pyrrolopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their kinase inhibitory activity.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds have enhanced potency and selectivity due to the presence of halogen atoms.
Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors: These are studied for their multi-targeted kinase inhibition and apoptosis induction properties. The uniqueness of 2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate lies in its specific structural features and the presence of the acetamido group, which may confer distinct biological activities and chemical reactivity
Properties
CAS No. |
88062-66-2 |
|---|---|
Molecular Formula |
C10H10N4O3 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
(2-acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl) acetate |
InChI |
InChI=1S/C10H10N4O3/c1-5(15)12-10-13-8-7(3-4-11-8)9(14-10)17-6(2)16/h3-4H,1-2H3,(H2,11,12,13,14,15) |
InChI Key |
JDVLTFYMXLPNMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CN2)C(=N1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11874795.png)
![1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11874796.png)

![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)

